6-Bromo-5-chlorobenzoxazole

Description

Significance of the Benzoxazole (B165842) Scaffold in Chemical Research

The benzoxazole ring, an aromatic organic compound formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a prominent heterocyclic structure in medicinal and materials chemistry. chemistryjournal.netchemicalbook.com Its structural similarity to natural purine (B94841) bases like adenine (B156593) and guanine (B1146940) allows it to interact with various biopolymers, making it a "privileged scaffold" in drug discovery. chemistryjournal.netresearchgate.net This core structure is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. rsc.org

Benzoxazole derivatives have been extensively studied and have shown significant potential as:

Antimicrobial agents: Effective against various strains of bacteria and fungi. innovareacademics.ind-nb.infonih.gov

Anticancer agents: Showing cytotoxicity against multiple cancer cell lines, including breast, lung, and liver cancer. nih.govnih.gov

Anti-inflammatory agents: Some derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antiviral and antiparasitic agents: Demonstrating activity against viruses and parasites like Leishmania. d-nb.infoacs.org

Central Nervous System (CNS) agents: Investigated for anticonvulsant and antipsychotic properties. nih.gov

Beyond medicine, the unique photophysical properties of the benzoxazole scaffold have led to its use in materials science, including applications as fluorescent whiteners, organic light-emitting diodes (OLEDs), and photostabilizers. taylorandfrancis.comchemistryviews.orgrsc.org The planarity of the ring system facilitates π-π stacking interactions, a valuable characteristic for designing functional materials. chemicalbook.comnajah.edu

Overview of Halogenated Benzoxazoles in Synthetic Chemistry

Halogenation—the introduction of halogen atoms (F, Cl, Br, I) onto the benzoxazole core—is a critical strategy in synthetic chemistry. Halogen atoms serve as versatile "synthetic handles," enabling further molecular elaboration through various cross-coupling reactions. rsc.orgnih.gov This allows chemists to systematically modify the core structure to fine-tune its biological activity or material properties.

The key synthetic utilities of halogenated benzoxazoles include:

Cross-Coupling Reactions: Halogenated positions, particularly those with bromine and iodine, are reactive sites for palladium-catalyzed reactions like the Suzuki-Miyaura (C-C bond formation), Heck (C-C bond formation), and Buchwald-Hartwig (C-N bond formation) couplings. rsc.orgrsc.org These reactions are fundamental in modern drug discovery for building molecular complexity.

Modulation of Physicochemical Properties: Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. For instance, fluorine substitution is a common tactic in medicinal chemistry to enhance bioavailability and binding affinity. nih.gov

Site-Selectivity in Synthesis: In di- or multi-halogenated benzoxazoles, the different reactivity of the halogens (typically I > Br > Cl) can be exploited for sequential, site-selective functionalization. nih.govacs.org This allows for the controlled and predictable synthesis of complex, highly substituted benzoxazole derivatives.

The synthesis of halogenated benzoxazoles is often achieved through the condensation of halogen-substituted 2-aminophenols with various reagents or via direct halogenation of the benzoxazole ring. chemicalbook.comasianpubs.orgbenthamdirect.com

Research Context for 6-Bromo-5-chlorobenzoxazole and Related Multi-Halogenated Benzoxazoles

The compound this compound belongs to the class of multi-halogenated benzoxazoles. Research interest in such compounds stems from their potential as highly specific building blocks in organic synthesis. The distinct electronic environments and reactivity of the bromine and chlorine atoms on the benzene ring offer opportunities for regioselective chemical modifications.

A primary application for dihalogenated heterocycles like this compound is in sequential cross-coupling reactions. nih.gov Generally, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed oxidative addition, which is often the rate-determining step in cross-coupling cycles. researchgate.net This reactivity difference allows for selective functionalization at the 6-position (bromo) while leaving the 5-position (chloro) intact for a subsequent, different coupling reaction. This stepwise approach is invaluable for creating diverse molecular libraries from a single, multi-functionalized starting material.

While specific research articles focusing solely on this compound are not abundant in the public domain, its structural motif appears in synthetic methodologies. For example, the related precursor, 2-amino-5-chloro-6-bromobenzoxazole, has been utilized as a starting material for synthesizing more complex peptide derivatives. asianpubs.org This indicates its role as a stable intermediate for building larger, potentially bioactive molecules. The presence of multiple halogens provides chemists with a platform to explore structure-activity relationships (SAR) by introducing different substituents at defined positions. acs.orgontosight.ai

Interactive Table: Properties of Selected Halogenated Benzoxazoles

This table summarizes key identifiers for this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₃BrClNO | 232.46 | Not Publicly Available |

| 2-Amino-5-chloro-6-bromobenzoxazole | C₇H₄BrClN₂O | 247.48 | 1000343-23-4 |

| 6-Bromo-2-chlorobenzoxazole | C₇H₃BrClNO | 232.46 | 1260643-15-9 accelachem.com |

| 5-Bromo-2-chlorobenzoxazole | C₇H₃BrClNO | 232.46 | 1030377-54-8 |

| 6-Bromobenzoxazole | C₇H₄BrNO | 198.02 | 375369-14-5 synquestlabs.com |

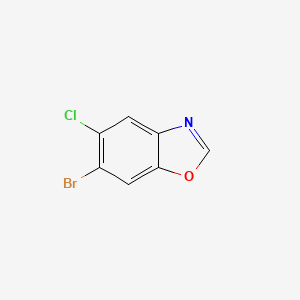

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClNO |

|---|---|

Molecular Weight |

232.46 g/mol |

IUPAC Name |

6-bromo-5-chloro-1,3-benzoxazole |

InChI |

InChI=1S/C7H3BrClNO/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H |

InChI Key |

METCZKIWZIYCPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)OC=N2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving 6 Bromo 5 Chlorobenzoxazole

Mechanistic Insights into Benzoxazole (B165842) Formation and Cyclization

The formation of the benzoxazole scaffold, including halogenated derivatives like 6-bromo-5-chlorobenzoxazole, typically proceeds through the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative, aldehyde, or related carbonyl compound, followed by cyclization. Several mechanistic pathways have been proposed and studied, often depending on the specific reagents and reaction conditions.

One common approach involves the reaction of a substituted 2-aminophenol with an aldehyde, followed by oxidative cyclization. The initial step is the formation of a Schiff base (imine) intermediate. Subsequent intramolecular cyclization can occur through various pathways. For instance, hypervalent iodine reagents can mediate oxidative cyclization. One proposed mechanism involves the formation of a cyclic hemiaminal from the Schiff base, which then undergoes reductive elimination to form the benzoxazole ring. acs.orgresearchgate.net Another possibility is the direct oxidation of the phenol (B47542), followed by cyclization. acs.org

Alternative methods for benzoxazole synthesis include the reaction of 2-aminophenols with tertiary amides in the presence of an activating agent like triflic anhydride (B1165640) (Tf₂O). The proposed mechanism involves the activation of the amide by Tf₂O to form an amidinium salt. The amino group of the 2-aminophenol then acts as a nucleophile, attacking the activated amide. This is followed by an intramolecular cyclization and elimination to yield the 2-substituted benzoxazole. nih.gov

Halogen substituents on the 2-aminophenol precursor, such as in 4-bromo-5-chloro-2-aminophenol for the synthesis of this compound, are generally well-tolerated in these cyclization reactions. organic-chemistry.org The electronic effects of the halogens can influence the nucleophilicity of the starting materials and the stability of intermediates, but the fundamental mechanistic pathways remain similar. Halogen-induced cyclizations are also a known strategy in heterocyclic synthesis, where electrophilic halogen sources can activate unsaturated precursors and initiate cyclization. mdpi.com

A variety of catalysts, including Brønsted and Lewis acids, as well as transition metals like copper and palladium, have been employed to facilitate benzoxazole formation under milder conditions. organic-chemistry.orgijpbs.com For example, copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives has been reported for the synthesis of benzoxazoles. organic-chemistry.org

Electrophilic Aromatic Substitution on the Benzoxazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. byjus.com In the case of this compound, the benzoxazole ring is generally considered electron-rich, but the presence of two deactivating halogen substituents influences the regioselectivity and rate of the reaction.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com A subsequent deprotonation step restores the aromaticity of the ring. byjus.com

For benzoxazole, electrophilic attack is generally predicted to occur at the C4, C5, C6, or C7 positions of the benzene (B151609) ring. The precise location is directed by the combined electronic effects of the fused oxazole (B20620) ring and any existing substituents. The oxazole moiety itself can influence the electron density of the benzene part of the molecule. The halogen atoms (bromine and chlorine) are ortho, para-directing groups but are also deactivating due to their inductive electron-withdrawing effects. youtube.com This deactivation means that electrophilic aromatic substitution on this compound would likely require harsh reaction conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom (e.g., chlorination or bromination) would likely require a Lewis acid catalyst such as FeCl₃ or AlCl₃. wikipedia.org

Nitration: This is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. byjus.com

Sulfonation: Fuming sulfuric acid (H₂SO₄ with dissolved SO₃) is used to introduce a sulfonic acid group (-SO₃H). byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups respectively, are catalyzed by strong Lewis acids. byjus.com

The directing effects of the existing bromo and chloro substituents, along with the influence of the fused oxazole ring, would determine the position of the incoming electrophile. Predicting the exact regiochemical outcome can be complex and would likely result in a mixture of products. For instance, a patent describing the chlorination of 6-chlorobenzoxazole indicates that further chlorination can occur, leading to dichlorinated products. google.com

| Reaction Type | Typical Reagents | Electrophile (E+) |

|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ |

Nucleophilic Substitution at Halogenated Positions of the Benzoxazole Core

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is a potential pathway for further functionalization. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov In this compound, the benzoxazole ring itself is not strongly electron-withdrawing, which makes classical SNAr reactions challenging under standard conditions.

The mechanism of an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer complex). youtube.com The leaving group is then expelled in a subsequent step to restore aromaticity. youtube.com The rate of this reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being a surprisingly good leaving group in this context due to its high electronegativity which polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. youtube.comyoutube.com

For this compound, direct nucleophilic displacement of the bromide or chloride would likely require forcing conditions, such as high temperatures and strong nucleophiles. The relative reactivity of the C-Br versus the C-Cl bond would depend on the specific reaction conditions, though typically the C-Br bond is weaker and bromide is a better leaving group than chloride in many substitution reactions. However, in some SNAr reactions, the bond-breaking step is not rate-determining, and the reactivity is more influenced by the polarization of the carbon-halogen bond.

Another potential mechanism for nucleophilic substitution on aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism is favored by very strong bases, such as sodium amide (NaNH₂). youtube.com The base abstracts a proton ortho to one of the halogens, followed by the elimination of the halide to form a benzyne. The nucleophile then adds to the benzyne, and subsequent protonation gives the product. This pathway often leads to a mixture of isomers.

Functional Group Interconversions of Halogenated Benzoxazoles

The bromine and chlorine atoms on the this compound ring are functional groups that can be transformed into other functionalities, primarily through metal-catalyzed cross-coupling reactions. These transformations are powerful tools in organic synthesis for creating more complex molecules.

One of the most common functional group interconversions for aryl halides is the Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an aryl halide. This reaction forms a new carbon-carbon bond. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst. Given the presence of two different halogens, selective coupling at either the C-Br or C-Cl bond could potentially be achieved by carefully choosing the reaction conditions (catalyst, ligand, base, and temperature), as the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond.

Other important palladium-catalyzed cross-coupling reactions that could be applied to this compound include:

Heck reaction: Coupling with an alkene.

Sonogashira coupling: Coupling with a terminal alkyne.

Buchwald-Hartwig amination: Formation of a C-N bond by coupling with an amine.

Stille coupling: Coupling with an organotin reagent.

These reactions allow for the conversion of the C-X (X = Br, Cl) bond to a C-C, C-N, or C-O bond, significantly expanding the synthetic possibilities. For instance, the bromine atom could be selectively replaced by an aryl group via a Suzuki reaction, leaving the chlorine atom available for subsequent transformations.

Additionally, the halogen atoms can be converted to organolithium or Grignard reagents through halogen-metal exchange. These highly reactive organometallic intermediates can then react with a wide range of electrophiles to introduce various functional groups. However, the stability of such organometallic derivatives of benzoxazole would need to be considered.

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C |

| Heck Reaction | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Stille Coupling | Organotin Reagent | C-C |

Rearrangement Reactions (e.g., Smiles Rearrangement)

Rearrangement reactions involve the migration of an atom or group within a molecule. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction that can be relevant to the synthesis and modification of benzoxazole derivatives. acs.org

The general mechanism of the Smiles rearrangement involves a nucleophilic attack from a heteroatom in a side chain onto an activated aromatic ring, leading to the displacement of another group. This proceeds through a spirocyclic intermediate.

In the context of benzoxazoles, a relevant application of the Smiles rearrangement is in the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiols. acs.orgnih.gov The process can involve the S-alkylation of the benzoxazole-2-thiol, followed by an intramolecular nucleophilic attack of a nitrogen atom (from an amine, for example) at the C2 position of the benzoxazole ring. This forms a spiro intermediate, which then rearranges to form the more stable N-substituted 2-aminobenzoxazole. acs.org

While there are no specific examples in the retrieved literature of a Smiles rearrangement directly involving this compound, the principles of this reaction could be applied to suitably substituted derivatives. For example, a derivative of this compound with an appropriate side chain at the 2-position could potentially undergo such a rearrangement. The electronic effects of the bromo and chloro substituents on the aromatic ring could influence the rate of the intramolecular nucleophilic attack.

Another type of rearrangement to consider is the Beckmann-type rearrangement, which has been observed in some synthetic routes to benzoxazoles, particularly from ortho-hydroxyaryl N-H ketimines. organic-chemistry.org

C-H Bond Activation and Arylation Reactions of Benzoxazole Derivatives

Direct C-H bond activation and functionalization have emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. nih.gov For benzoxazole and its derivatives, palladium-catalyzed direct arylation is a particularly important transformation, typically occurring at the C2 position, which is the most acidic proton on the benzoxazole ring system.

The mechanism of palladium-catalyzed C-H arylation can vary, but a commonly proposed pathway for heteroarenes is the concerted metalation-deprotonation (CMD) mechanism. In this process, the palladium catalyst coordinates to the heterocycle, and the C-H bond is cleaved with the assistance of a base, forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active palladium catalyst.

Numerous studies have demonstrated the direct C-2 arylation of benzoxazoles with various arylating agents, including aryl halides (chlorides, bromides, iodides) and aryl triflates. nih.govacs.orgpolyu.edu.hk These reactions are often facilitated by palladium catalysts with specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), and a suitable base. The reaction conditions can be tuned to achieve high yields and selectivity.

For this compound, direct C-H arylation would be expected to occur at the C2 position. A key advantage of this methodology is that it can be tolerant of halogen substituents on the benzoxazole ring. polyu.edu.hk This allows for the introduction of an aryl group at the C2 position while leaving the bromo and chloro groups at C6 and C5 intact for subsequent functional group interconversions. This orthogonality provides a versatile strategy for the synthesis of polysubstituted benzoxazole derivatives.

While C2 is the most common site for C-H activation in benzoxazoles, regioselective arylation at other positions, such as C7, has also been reported under specific catalytic conditions, often involving a chelation-assisted mechanism. acs.org

Derivatization and Scaffold Modification of 6 Bromo 5 Chlorobenzoxazole

Introduction of Amino and Other Heterocyclic Substituents at Position 2

The C2 position of the benzoxazole (B165842) ring is analogous to the carbonyl carbon of an ester and is highly susceptible to nucleophilic substitution, especially when a suitable leaving group is present. To introduce amino or other heterocyclic substituents, 6-Bromo-5-chlorobenzoxazole would typically first be converted into a 2-halo (e.g., 2-chloro) or 2-sulfonyl derivative.

For instance, the synthesis of 2-aminobenzoxazoles often proceeds through a 2-chlorobenzoxazole (B146293) intermediate. This intermediate can then react with a wide range of primary or secondary amines, including various heterocycles, to displace the chloride and form a new carbon-nitrogen bond at the C2 position.

Table 1: Representative Transformation at Position C2

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Chloro-6-bromo-5-chlorobenzoxazole | Ammonia | 2-Amino-6-bromo-5-chlorobenzoxazole | Nucleophilic Aromatic Substitution |

| 2-Chloro-6-bromo-5-chlorobenzoxazole | Piperidine | 2-(Piperidin-1-yl)-6-bromo-5-chlorobenzoxazole | Nucleophilic Aromatic Substitution |

| 2-Chloro-6-bromo-5-chlorobenzoxazole | Morpholine | 2-(Morpholin-4-yl)-6-bromo-5-chlorobenzoxazole | Nucleophilic Aromatic Substitution |

Modification of Halogenated Positions (e.g., further halogenation, amination, or aryl coupling)

The benzene (B151609) portion of the this compound scaffold features two distinct halogen atoms, offering opportunities for selective modification, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at position 6 is generally more reactive than the carbon-chlorine bond at position 5 in standard cross-coupling protocols like the Suzuki or Buchwald-Hartwig reactions. nih.govwikipedia.org This differential reactivity allows for selective functionalization at the C6 position while leaving the C5 chloro group intact.

Aryl Coupling (Suzuki Reaction): The Suzuki reaction enables the formation of carbon-carbon bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org It would be expected that this compound could selectively react with various aryl or heteroaryl boronic acids at the C6 position.

Amination (Buchwald-Hartwig Amination): This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov Selective amination at the C6-bromo position of the target molecule would be the anticipated outcome under typical conditions.

Table 2: Predicted Selective Cross-Coupling Reactions at Halogenated Positions

| Coupling Partner | Catalyst System (Example) | Expected Product | Reaction Type |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Chloro-6-phenylbenzoxazole | Suzuki Coupling |

| Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Phenyl-5-chlorobenzoxazol-6-amine | Buchwald-Hartwig Amination |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Chloro-6-(4-methoxyphenyl)benzoxazole | Suzuki Coupling |

Further modification at the C5-chloro position would require more forcing reaction conditions or specialized catalyst systems designed for activating less reactive C-Cl bonds.

Synthesis of Poly-substituted Benzoxazole Analogues

Combining the reactions described above allows for the synthesis of poly-substituted benzoxazole analogues. A synthetic strategy could involve:

Initial functionalization at the more labile C2 position.

Selective palladium-catalyzed cross-coupling at the C6-bromo position.

Subsequent, more rigorous, coupling at the C5-chloro position.

This stepwise approach would allow for the controlled introduction of three different substituents, leading to a diverse library of complex benzoxazole derivatives originating from the this compound scaffold.

Formation of Conjugates and Hybrid Molecules (e.g., dipeptide derivatives, metal complexes)

The functional groups introduced through derivatization serve as handles for creating more complex molecules. For example, if an amino group is introduced (e.g., at C6 via Buchwald-Hartwig amination), it can be used as a point of attachment for peptides. The amino group can be acylated with an N-protected amino acid, followed by deprotection and coupling with a second amino acid to form a dipeptide conjugate.

Similarly, if a substituent with chelating properties (like a pyridine (B92270) or bipyridine ring) is introduced via a Suzuki coupling, the resulting benzoxazole derivative could act as a ligand to form metal complexes with various transition metals.

Exploration of Diverse Substituent Patterns on the Benzoxazole Core

The versatility of the this compound core lies in the orthogonal reactivity of its three key positions (C2, C5, and C6).

Position C2: Amenable to nucleophilic substitution, allowing the introduction of a wide array of N-, O-, and S-based nucleophiles.

Position C6 (Bromo): The primary site for standard palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups. nih.gov

Position C5 (Chloro): A less reactive site that can be functionalized under specific, often harsher, coupling conditions, allowing for a second, distinct modification of the benzene ring.

By strategically choosing the sequence of reactions, a medicinal chemist can access a wide chemical space to explore structure-activity relationships. For instance, one could synthesize a series where the C6-aryl group is varied while keeping the C2-amino substituent constant, or vice versa, to probe the biological effects of substitutions at different points on the scaffold.

Theoretical and Computational Studies on 6 Bromo 5 Chlorobenzoxazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-bromo-5-chlorobenzoxazole at the atomic and molecular level.

Density Functional Theory (DFT) is a powerful method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), can elucidate the distribution of electron density and the energies of molecular orbitals. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized over the electron-rich benzoxazole (B165842) ring system, while the LUMO is distributed across the entire molecule. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's chemical reactivity and kinetic stability. nih.gov The presence of electron-withdrawing bromine and chlorine atoms is expected to lower the HOMO and LUMO energy levels and potentially affect the HOMO-LUMO gap.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. For this compound, the nitrogen atom of the oxazole (B20620) ring and the oxygen atom are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors. The hydrogen atoms on the benzene (B151609) ring will exhibit positive potential.

Table 1: Calculated Electronic Properties of a Substituted Benzoxazole Derivative

| Property | Value |

|---|---|

| HOMO Energy | -3.1033 eV |

| LUMO Energy | -0.7442 eV |

| HOMO-LUMO Gap | 2.3591 eV |

Note: Data is for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, a related heterocyclic compound, as a representative example. nih.gov Specific values for this compound would require dedicated calculations.

The benzoxazole ring system is inherently planar. Computational studies on similar benzoxazole derivatives have confirmed their planar structure. nih.govdiva-portal.orgacs.org For this compound, the primary focus of conformational analysis would be the rotational barriers of any potential substituents, though the parent molecule itself is rigid. DFT calculations can be used to determine the most stable conformation by optimizing the molecular geometry to a minimum on the potential energy surface. nih.gov Vibrational frequency calculations are then typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data to validate the computed structure.

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. biotech-asia.orgnih.gov This is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data or homology modeling. The ligand's structure is optimized using quantum chemical methods as described above. Molecular docking simulations then explore the possible binding orientations of the ligand within the protein's active site. nih.gov Scoring functions are used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For benzoxazole derivatives, docking studies have shown that the benzoxazole ring can participate in various non-covalent interactions within a protein's binding site. mdpi.com These include:

Hydrogen bonding: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors.

π-π stacking: The aromatic benzoxazole ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The bromine and chlorine substituents on the benzene ring of this compound can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and specificity.

Predicting Reactivity and Selectivity through Computational Methods

Computational methods can predict the reactivity and selectivity of this compound in chemical reactions. nih.govresearchgate.net Analysis of the HOMO and LUMO provides initial clues. The HOMO, being the site of the most available electrons, indicates regions susceptible to electrophilic attack. Conversely, the LUMO indicates regions prone to nucleophilic attack.

Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, softness, and the electrophilicity index, provide a more quantitative measure of reactivity. nih.gov Fukui functions can be calculated to identify the most reactive sites within the molecule for both electrophilic and nucleophilic attacks. For this compound, the carbon atoms of the benzene ring, influenced by the electron-withdrawing halogen substituents, and the C2 carbon of the oxazole ring are expected to be key sites of reactivity.

Intermolecular Interactions and Supramolecular Chemistry Related to Benzoxazoles

For benzoxazole derivatives, π-π stacking interactions between the aromatic rings are a common feature in their crystal structures. The presence of bromine and chlorine atoms in this compound introduces the possibility of halogen bonding (C-Br···O, C-Cl···O, C-Br···N, C-Cl···N) and other halogen-involved interactions, which can significantly influence the supramolecular architecture. nih.gov Understanding these interactions is important for crystal engineering and the design of materials with specific solid-state properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Spectroscopic and Crystallographic Characterization Methodologies for Halogenated Benzoxazoles

Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (e.g., ¹H NMR, ¹³C NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For halogenated benzoxazoles like 6-bromo-5-chlorobenzoxazole, ¹H and ¹³C NMR are routinely used to determine the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electronegativity of the halogen substituents and their position on the benzoxazole (B165842) ring. Protons on the benzene (B151609) ring will typically appear as singlets or doublets depending on their coupling with neighboring protons.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbon signals in the ¹³C NMR spectrum of this compound would be influenced by the attached halogens. Carbons bonded to bromine or chlorine would exhibit characteristic chemical shifts.

2D NMR Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for more complex structural elucidation. columbia.edu HSQC correlates proton and carbon signals that are directly bonded, aiding in the definitive assignment of protonated carbons. columbia.edu HMBC, on the other hand, shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. columbia.edu

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-chlorobenzoxazole | CDCl₃ | 8.11 (s, 1H), 7.69 (d, J=1.9 Hz, 1H), 7.64 (d, J=8.5 Hz, 1H), 7.32 (dd, J=8.5, 2.0 Hz, 1H) | 152.0, 149.8, 142.0, 131.2, 125.5, 120.2, 111.4 |

| 6-bromobenzoxazole | CDCl₃ | 8.11 (s, 1H), 7.84 (t, J=1.4 Hz, 1H), 7.58 (d, J=8.5 Hz, 1H), 7.44 (dd, J=8.5, 1.8 Hz, 1H) | 152.1, 150.1, 142.4, 128.2, 122.9, 119.1, 114.6 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes for halogenated benzoxazoles include:

C=N stretching of the oxazole (B20620) ring, typically observed in the range of 1650-1550 cm⁻¹.

C-O-C stretching of the oxazole ring, which gives rise to strong bands in the 1250-1020 cm⁻¹ region.

Aromatic C=C stretching vibrations from the benzene ring, appearing in the 1600-1450 cm⁻¹ region.

C-H stretching of the aromatic protons, usually found around 3100-3000 cm⁻¹.

C-Cl and C-Br stretching vibrations, which are expected at lower wavenumbers, typically below 800 cm⁻¹. The C-Cl stretch is generally found in the 800-600 cm⁻¹ range, while the C-Br stretch appears at even lower frequencies, often between 600 and 500 cm⁻¹. spectroscopyonline.com

The following table summarizes typical IR absorption bands for benzoxazole derivatives based on available literature. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=N Stretching | 1615–1580 |

| Aromatic C=C Stretching | 1600–1450 |

| C-O-C Asymmetric Stretching | 1270–1230 |

| C-O-C Symmetric Stretching | 1070–1020 |

| C-H Aromatic Stretching | 3100–3000 |

| C-Cl Stretching | 800–600 |

| C-Br Stretching | 600-500 |

Mass Spectrometry (MS) Applications (e.g., FAB-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, MS would provide the exact mass of the molecule and characteristic isotopic patterns due to the presence of chlorine and bromine.

Fast Atom Bombardment (FAB-MS) is a soft ionization technique that can be used to obtain the molecular ion peak with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is particularly useful to confirm the presence of both bromine and chlorine atoms in the structure.

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with an approximate ratio of 3:1) in this compound would result in a distinctive isotopic cluster for the molecular ion peak. This pattern is a key signature for identifying halogenated compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the π → π* transitions of the conjugated system are typically observed.

The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent benzoxazole molecule. Studies on related benzoxazole derivatives have shown that they absorb UV radiation in the UVA and UVB range, with maximum absorption wavelengths typically ranging from 336 to 374 nm. scielo.br

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, providing a definitive structural proof.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The planar structure of the benzoxazole ring system.

The precise positions of the bromine and chlorine atoms on the benzene ring.

The packing of the molecules in the crystal lattice, which is influenced by intermolecular interactions such as halogen bonding and π-π stacking.

While the crystal structure of this compound itself is not reported in the searched literature, studies on other halogenated benzoxazole derivatives have been conducted, providing insights into their solid-state structures. researchgate.netsemanticscholar.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value is characteristic of a compound in a given solvent system.

Column Chromatography is a preparative technique used to purify compounds on a larger scale. For this compound, silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would likely be employed for purification.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for determining the purity of a compound. A reversed-phase HPLC method would typically be used, where the retention time of the compound is a key identifier. By integrating the peak area, the percentage purity of the sample can be accurately determined. The separation of halogenated benzenes has been demonstrated using liquid chromatography with carbon-material coated columns. rsc.org

Structure Activity Relationship Sar Studies of Halogenated Benzoxazole Scaffolds

Impact of Halogen Substituents on Molecular Reactivity and Interaction Potential

The presence of bromine and chlorine on the benzoxazole (B165842) ring profoundly influences its electronic properties, lipophilicity, and potential for intermolecular interactions.

Lipophilicity: A key consequence of halogenation is the increase in a molecule's lipophilicity (fat-solubility). echemi.comstackexchange.com The replacement of hydrogen atoms with larger, more polarizable halogen atoms like bromine and chlorine enhances the molecule's ability to partition into lipidic environments, such as cell membranes. stackexchange.com This can be a critical factor in improving the bioavailability of a drug candidate.

Halogen Bonding: Beyond simple steric and electronic effects, bromine and chlorine atoms can participate in a specific type of non-covalent interaction known as halogen bonding. nih.govtuni.fi This occurs when an electrophilic region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic site, such as an oxygen or nitrogen atom on a biological target like an enzyme or receptor. nih.govnih.gov The strength of this interaction is tunable, generally following the trend I > Br > Cl > F, making bromine a particularly effective halogen bond donor. nih.gov This directional bonding capability can contribute significantly to the binding affinity and selectivity of a compound. tandfonline.com

Positional Effects of Bromine and Chlorine on the Benzoxazole Nucleus

Research into variously substituted benzoxazoles and related heterocyclic systems has consistently shown that the position of electron-withdrawing groups dictates the molecule's interaction with specific biological targets. nih.govmdpi.com For instance, studies on halogenated propanes have demonstrated that the numbers, positions, and types of halogen substituents are crucial factors in determining biological effects and toxicity. nih.gov In the context of benzoxazoles, substitution at the 5-position with a halogen atom has been specifically noted to enhance antiproliferative activity. mdpi.com The presence of the larger bromine atom at the 6-position and the chlorine atom at the 5-position in the 6-bromo-5-chlorobenzoxazole scaffold creates a unique distribution of charge and steric bulk that fine-tunes its biological profile. The precise positioning of these halogens influences the molecule's dipole moment and its ability to fit into and interact with specific binding pockets. nih.gov

| Position | Substituent | General Impact on Activity | Rationale |

|---|---|---|---|

| 5 | Cl | Often enhances antiproliferative and antimicrobial activity. mdpi.com | Strong electron-withdrawing effect modulates key interactions with biological targets. mdpi.com |

| 6 | Br | Contributes significantly to lipophilicity and potential for halogen bonding. nih.gov | The polarizability of bromine enhances van der Waals and halogen bond interactions. nih.gov |

| Scaffold | 2-Substituent Type | Observed Biological Activity | Reference |

|---|---|---|---|

| Halogenated Benzoxazole | Aryl Groups | Anticancer, Antimicrobial | nih.gov |

| Halogenated Benzoxazole | Alkyl Groups | Antimicrobial | nih.gov |

| 5-Chloro-Benzoxazole | Substituted Phenyl Rings | Antiproliferative | mdpi.com |

| Halogenated Benzoxazole | Nitrogen/Sulfur Heterocycles | Antimicrobial, Anticancer | nih.gov |

Comparative Analysis of Halogenated versus Non-Halogenated Benzoxazoles

Direct comparisons between halogenated and their non-halogenated parent benzoxazoles consistently reveal the significant impact of halogenation. Generally, the introduction of halogens leads to an enhancement of biological potency.

For instance, in studies of benzothiazoles, a closely related scaffold, compounds with halogen substituents often exhibit stronger and more potent antiproliferative activity compared to their unsubstituted analogues. mdpi.com This enhancement is attributed to several factors. The increased lipophilicity conferred by halogens can improve the compound's ability to cross biological membranes and reach its intracellular target. echemi.com Furthermore, the specific, directional interactions made possible by halogen bonding can lead to a higher binding affinity for the target protein, resulting in greater efficacy. nih.gov While non-halogenated benzoxazoles can possess biological activity, halogenation is a frequently employed and effective strategy to optimize a lead compound into a more potent drug candidate.

| Property | Non-Halogenated Benzoxazole | Halogenated Benzoxazole (e.g., 6-Bromo-5-chloro-) |

|---|---|---|

| Lipophilicity | Lower | Higher, facilitating membrane transport. echemi.comstackexchange.com |

| Binding Interactions | Primarily hydrogen bonds, π-π stacking. | Includes hydrogen bonds, π-π stacking, and potent halogen bonds. nih.gov |

| Biological Potency | Often serves as a baseline or starting point. | Generally enhanced due to improved physicochemical and binding properties. mdpi.commdpi.com |

Rational Design Principles for Modulating Scaffold Properties

The collective SAR data from numerous studies on benzoxazoles and similar heterocycles provide a set of guiding principles for the rational design of new therapeutic agents based on the this compound scaffold. nih.govresearchgate.net

Scaffold Optimization: The dihalogenated core is a "privileged scaffold," providing a robust foundation with favorable electronic and lipophilic properties. researchgate.net The 5-chloro and 6-bromo pattern is a specific arrangement known to be beneficial for certain biological activities.

Target-Specific 2-Substituents: The primary determinant of a compound's specific target (e.g., a particular kinase, enzyme, or microbial protein) is the group at the C-2 position. nih.gov Design strategies should focus on introducing substituents at this position that are complementary in shape and chemical nature to the binding site of the intended target.

Fine-Tuning with Halogens: The type and position of halogens can be used to fine-tune activity. While the 6-bromo-5-chloro scaffold is established, other halogen patterns could be explored to subtly alter properties. For example, replacing bromine with iodine could enhance halogen bonding, while using fluorine could alter metabolic stability. nih.gov

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop novel compounds with optimized potency, selectivity, and pharmacokinetic profiles for a wide range of therapeutic targets. nih.govrug.nlrsc.org

Advanced Research Applications and Future Directions in Halogenated Benzoxazole Chemistry

Development of Novel Heterocyclic Libraries and Compound Scaffolds

Halogenated benzoxazoles, such as 6-Bromo-5-chlorobenzoxazole, serve as pivotal starting materials in the generation of diverse heterocyclic libraries. The benzoxazole (B165842) unit is considered a "privileged scaffold" in synthetic and medicinal chemistry due to its presence in numerous biologically active compounds and its versatile chemical reactivity. researchgate.netthieme-connect.com The strategic placement of halogen atoms on the benzoxazole core provides synthetic handles for diversification, allowing for the creation of extensive compound libraries for screening and development.

The process of library development often relies on the post-functionalization of the halogenated scaffold. researchgate.netsemanticscholar.org The bromine and chlorine atoms on this compound exhibit differential reactivity, which can be exploited for selective chemical modifications. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions. This allows for sequential and site-selective introduction of various substituents, leading to a wide array of novel molecular architectures.

Furthermore, the C2 position of the benzoxazole ring is another key site for introducing diversity. mdpi.comnih.gov Synthetic strategies often involve the condensation of a substituted 2-aminophenol (B121084) with various functionalized precursors, or the direct C-H functionalization of the benzoxazole core, to install a wide range of groups at this position. mdpi.comnih.gov By combining modifications at the C2 position with selective functionalization at the C5 and C6 positions, chemists can rapidly generate large libraries of structurally distinct heterocyclic compounds. These libraries are invaluable for exploring new chemical space in drug discovery and materials science. journaljpri.com

Benzoxazoles as Privileged Scaffolds in Material Science Research

The benzoxazole moiety is not only significant in medicinal chemistry but has also emerged as a privileged scaffold in material science. researchgate.netthieme-connect.com Its rigid, planar, bicyclic structure and conjugated π-electron system impart desirable photophysical and electronic properties to materials. Benzoxazoles are known to be fluorescent compounds and have been investigated for applications as optical brightening agents. ijpbs.com

The incorporation of benzoxazole units into polymer backbones can lead to materials with high thermal stability and unique optoelectronic characteristics. For example, polybenzoxazines, which are structurally related, are utilized in the creation of high-performance photoactive materials. semanticscholar.orgelsevierpure.com The fundamental properties of these materials are influenced by factors such as hydrogen bonding within the polymer structure. elsevierpure.com

Halogenated benzoxazoles like this compound are particularly useful as monomers or building blocks in material science. The halogen atoms serve two primary purposes:

Tuning Electronic Properties: The electron-withdrawing nature of halogens can modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby altering the absorption, emission, and charge-transport properties of the resulting materials.

Polymerization and Functionalization: The halogens act as reactive sites for polymerization reactions (e.g., Suzuki or Stille coupling), enabling the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. They also allow for post-polymerization functionalization to fine-tune the material's properties.

Methodological Advancements in Green Synthesis of Halogenated Benzoxazoles

In recent years, significant efforts have been directed toward developing environmentally benign or "green" synthetic methods for preparing halogenated benzoxazoles. ijpbs.com These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents and solvents, aligning with the principles of sustainable chemistry. acs.orgbath.ac.uknih.gov

Several innovative green synthetic strategies have been reported:

Catalyst-Free Synthesis in Green Solvents: One approach involves the direct condensation of 2-aminophenols with halogenated nitriles in alcoholic solvents like ethanol (B145695) or methanol, without the need for an external acid or base catalyst. acs.orgbath.ac.uk Water and glycerol (B35011) have also been employed as green solvents for benzoxazole synthesis. orgchemres.org

Ultrasound and Microwave Irradiation: The use of non-conventional energy sources has proven effective. Ultrasound-mediated synthesis is recognized as a green technique that can enhance reaction rates and yields. nih.govorgchemres.orgmdpi.com Similarly, microwave-assisted synthesis offers advantages such as shorter reaction times, good product yields, and often the avoidance of metal catalysts and solvents. researchgate.net

Use of Recyclable Catalysts: To minimize waste, researchers have developed protocols using recyclable catalysts. For instance, an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on iron oxide nanoparticles has been used as a magnetically separable and reusable catalyst for benzoxazole synthesis under solvent-free conditions. nih.gov

These green methods not only provide more sustainable routes to halogenated benzoxazoles but also often result in higher efficiency and simpler purification procedures compared to traditional methods. nih.govorgchemres.org

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Non-catalyzed reaction in alcohol | Reaction of 2-aminophenol and halogenated nitriles in ethanol or methanol. | No exogenous acid/base needed; clean and robust. | acs.orgbath.ac.uk |

| Ultrasound Irradiation (Solvent-Free) | Use of a recyclable magnetic nanoparticle-supported catalyst under sonication. | Fast reaction rates (e.g., 30 min), high yields, easy catalyst recovery. | nih.gov |

| Microwave Irradiation | Condensation of o-aminophenol with aldehydes using an ionic liquid catalyst. | Short reaction time, broad substrate scope, absence of metal catalyst and solvent. | researchgate.net |

| Aqueous Media Synthesis | Reaction in water or glycerol using a copper sulfate (B86663) catalyst. | Use of green solvents, inexpensive catalyst, simple work-up. | orgchemres.org |

Theoretical Predictions Guiding Experimental Design and Scaffold Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of halogenated benzoxazoles, thereby guiding experimental research. nih.govsemanticscholar.org Theoretical calculations provide insights into molecular geometry, reactivity, and spectroscopic properties before a molecule is synthesized, saving time and resources.

Key applications of theoretical predictions in the study of compounds like this compound include:

Structural Analysis: DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical geometries can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govsemanticscholar.org

Electronic Properties and Reactivity: The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial. The HOMO-LUMO energy gap (ΔE) is a key parameter that relates to the molecule's electronic transitions, stability, and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For instance, a DFT study on a related bromo-substituted imidazopyridine calculated a HOMO-LUMO energy gap of 2.3591 eV. nih.gov

Mapping Reactivity Sites: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. This information is invaluable for designing selective chemical transformations. semanticscholar.org

Scaffold Optimization: By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating the resulting properties, researchers can screen potential derivatives for desired characteristics. This computational pre-screening helps prioritize synthetic targets with optimized electronic or photophysical properties for applications in materials science or medicinal chemistry.

| Calculated Property | Significance | Example Application | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | Predicts bond lengths and angles; comparison with experimental data. | Validating computational methods against X-ray crystal structures. | nih.govsemanticscholar.org |

| HOMO-LUMO Energy Gap | Indicates electronic stability, reactivity, and absorption wavelength. | Guiding the design of molecules for organic electronics. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions. | Predicting sites for electrophilic and nucleophilic substitution reactions. | semanticscholar.org |

| Global Reactivity Descriptors | Quantifies properties like electronegativity, hardness, and electrophilicity. | Comparing the overall reactivity of different benzoxazole derivatives. | nih.gov |

Exploration of New Chemical Transformations for Halogenated Benzoxazoles

The presence of halogen atoms makes this compound a versatile substrate for a wide range of chemical transformations. Organohalogens are highly valuable synthetic intermediates, and the exploration of new reactions expands the chemical space accessible from this scaffold. semanticscholar.org

A primary area of research is the use of transition metal-catalyzed cross-coupling reactions. The carbon-halogen bonds serve as anchor points for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki and Related Couplings: The Suzuki reaction, which couples organoboronic acids with organohalides, is a powerful tool for creating new C-C bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound can be leveraged for selective, stepwise arylations or alkylations. This strategy is crucial for building complex molecular architectures. semanticscholar.org

C-H Functionalization: In addition to transformations at the halogenated positions, modern synthetic methods also target the direct functionalization of C-H bonds on the benzoxazole ring system. nitrkl.ac.in These reactions are highly atom-economical and provide alternative routes to introduce functional groups without pre-functionalization of the substrate. semanticscholar.orgnih.gov

Novel Transformations: Beyond conventional cross-coupling, researchers are exploring more novel transformations. For example, catalytic copper-mediated reactions have been developed that can induce the ring-opening of the benzoxazole core, leading to highly functionalized benzene (B151609) derivatives that would be difficult to access through other means. acs.org This type of transformation dramatically reshapes the scaffold and opens up new avenues for molecular design.

The ability to perform these transformations, especially in a late-stage functionalization context, is highly valuable for rapidly creating analogues of a lead compound in medicinal chemistry or for fine-tuning the properties of a material. researchgate.netsemanticscholar.org

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-5-chlorobenzoxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and cyclization strategies. For example, bromination of 5-chlorobenzoxazole precursors using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous DCM can yield the target compound . Optimizing stoichiometry (1.2–1.5 equivalents of NBS) and reaction time (12–24 hrs) improves yield (>70%) while minimizing side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reaction monitoring via TLC or HPLC is critical to detect intermediates and byproducts .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Compare H and C-NMR spectra with literature data for analogous benzoxazoles. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and absence of NH/OH signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 246.91 (calculated for CHBrClNO).

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and halogen positioning, as demonstrated for related 2-amino-5-chlorobenzoxazole (monoclinic P2/n, β = 101.67°) .

Advanced Research Questions

Q. What strategies mitigate data contradictions in biological activity assays involving this compound derivatives?

- Methodological Answer : Address inconsistencies via:

- Dose-Response Repetition : Test compounds across 3–5 biologically independent replicates to account for variability.

- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence polarization) with cellular viability assays (MTT/XTT) to confirm target engagement vs. off-target effects .

- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 6-bromo-benzimidazoles) to identify trends in halogen positioning’s impact on activity .

Q. How can computational modeling predict this compound’s interactions with bromodomains or kinases?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) and MD simulations:

- Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level to refine electrostatic potentials.

- Binding Site Analysis : Align with bromodomain crystal structures (PDB: 4LYI) to map halogen-bonding interactions between Br/Cl and conserved residues (e.g., Asn160, Tyr139) .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity, prioritizing derivatives with ΔG < -8 kcal/mol .

Q. What crystallographic parameters are critical for analyzing this compound’s solid-state behavior?

- Methodological Answer : Single-crystal X-ray diffraction requires:

- Unit Cell Refinement : Resolve halogen positions (Br/Cl) with anisotropic displacement parameters (ADPs). For example, related benzoxazoles show Br–C bond lengths of ~1.89 Å and Cl–C of ~1.73 Å .

- Packing Analysis : Identify π-π stacking (3.5–4.0 Å interplanar distances) and halogen-halogen contacts (Br···Cl ~3.4 Å) influencing solubility and stability .

Q. How do substituent modifications (e.g., replacing Br with F) alter the compound’s electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to compare:

- Electrostatic Potential (ESP) : Fluorine’s electronegativity reduces electron density at C5, altering nucleophilic aromatic substitution (SNAr) reactivity.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (ΔE) correlate with stability; Br/Cl substituents increase ΔE by 0.3–0.5 eV vs. F analogs .

Experimental Design & Best Practices

Q. How should researchers design SAR studies for this compound analogs?

- Methodological Answer : Prioritize these steps:

- Core Modifications : Synthesize derivatives with substituents at C4/C7 (e.g., methyl, methoxy) to probe steric vs. electronic effects.

- Halogen Scanning : Replace Br/Cl with I or F to assess halogen bonding’s role in target binding .

- Bioisosteric Replacement : Substitute benzoxazole with benzothiazole or indole to evaluate scaffold flexibility .

Q. What precautions are necessary when handling this compound in biological assays?

- Methodological Answer :

- Solubility Optimization : Use DMSO stocks (<10 mM) with sonication (30 min) to prevent aggregation. Confirm solubility in assay buffers (e.g., PBS with 0.1% Tween-20) via dynamic light scattering (DLS).

- Cytotoxicity Screening : Pre-test compounds at 10–100 µM in HEK293 or HepG2 cells to exclude nonspecific toxicity .

Data Interpretation & Validation

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer :

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.